molecular formula C6H3Cl2F2N B8250658 2,4-Dichloro-6-(difluoromethyl)pyridine

2,4-Dichloro-6-(difluoromethyl)pyridine

Cat. No.: B8250658
M. Wt: 197.99 g/mol
InChI Key: RYCXDGINNLHAIA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and one difluoromethyl group attached to a pyridine ring. Halogenated pyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethylation can be achieved using difluoromethylating reagents like difluoromethyl bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-Dichloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides. .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(difluoromethyl)pyridine
  • 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine

Comparison

Compared to similar compounds, 2,4-Dichloro-6-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications. For instance, the presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which are desirable traits in drug development .

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXDGINNLHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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